molecular formula C18H16BrN5O3 B2646709 ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate CAS No. 1171755-92-2

ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2646709
CAS No.: 1171755-92-2
M. Wt: 430.262
InChI Key: YDAKTANJBBDOIO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a bromophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 5-[(4-bromophenyl)carbamoyl]pyridin-2-yl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar in structure but lacks the bromophenyl and pyridine groups.

    5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Contains a different substituent on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-bromophenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c1-2-27-18(26)14-10-22-24(16(14)20)15-8-3-11(9-21-15)17(25)23-13-6-4-12(19)5-7-13/h3-10H,2,20H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAKTANJBBDOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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